N-Hydroxyisonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyisonicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) . This indicates that it has a pyridine ring with a hydroxy group and a carboximidamide group attached.Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 137.14 .Scientific Research Applications
Hydroxyurea Clinical Experience : Hydroxyurea, an inhibitor of ribonucleotide reductase, has been used for antineoplastic therapy and has seen diverse clinical applications over three decades. Its role in DNA synthesis regulation makes it a target for cancer treatment. Current research aims to expand its clinical applications (Donehower, 1992).
Neonicotinoid Metabolism : Neonicotinoids, a class of insecticides, undergo Phase I and II metabolism, which involves hydroxylation by microsomal CYP450 isozymes and cytosolic aldehyde oxidase. These metabolic pathways could be relevant to understanding the metabolism of N-Hydroxyisonicotinimidamide (Casida, 2011).
Hydroxyurea's Cell Killing Mechanisms : Hydroxyurea's role in generating replication stress and cell death, primarily through oxidative stress, offers insights into the cytotoxic mechanisms of hydroxy compounds. This knowledge could be applicable to this compound (Singh & Xu, 2016).
Hydroxyapatite in Tumor Treatment : Hydroxyapatite (HA) nanoparticles have been shown to suppress tumor growth and enhance bone regeneration. The therapeutic and regenerative properties of HA could provide a framework for similar applications in this compound (Zhang et al., 2019).
Synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides : A study on the synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides, a related class of compounds, might offer insights into the synthesis and potential applications of this compound (Aksamitowski et al., 2017).
Properties of Hydroxylamines and Hydroxamic Acids : This research examines the biochemical formation and properties of hydroxylamines and hydroxamic acids, which could be relevant to understanding the chemical behavior of this compound (Weisburger & Weisburger, 1973).
Safety and Hazards
N-Hydroxyisonicotinimidamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .
Mechanism of Action
Target of Action
N-Hydroxyisonicotinimidamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular energy metabolism .
Mode of Action
It is known that nicotinamide and its derivatives interact with their targets by inhibiting mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . They also disrupt DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Biochemical Pathways
This compound, like other components of Vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in cellular energy metabolism .
Pharmacokinetics
It is known that nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excretion occurs via the kidneys
Result of Action
The result of this compound’s action is the modulation of cellular energy metabolism through its role in the synthesis of NAD and NADP. This can have wide-ranging effects on cellular function, as these molecules are involved in numerous biochemical reactions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Hydroxyisonicotinimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of isonicotinimidamide, which is then converted to N-Hydroxyisonicotinimidamide in the second step.", "Starting Materials": [ "Isonicotinic acid", "Thionyl chloride", "Ammonia", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of isonicotinimidamide", "1. Isonicotinic acid is reacted with thionyl chloride to form isonicotinoyl chloride.", "2. The isonicotinoyl chloride is then reacted with ammonia to form isonicotinimidamide.", "Step 2: Conversion of isonicotinimidamide to N-Hydroxyisonicotinimidamide", "1. Isonicotinimidamide is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form N-hydroxyisonicotinimidamide.", "2. The N-hydroxyisonicotinimidamide is then acetylated using acetic anhydride and sodium acetate in ethanol to form the final product, N-Hydroxyisonicotinimidamide." ] } | |
CAS No. |
1217430-16-4 |
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |
InChI Key |
ZUUATXHRJFHSGO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\O)/N |
SMILES |
C1=CN=CC=C1C(=NO)N |
Canonical SMILES |
C1=CN=CC=C1C(=NO)N |
solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.